3-(2-Hydroxyethyl)-1-methylpiperidin-4-one

Description

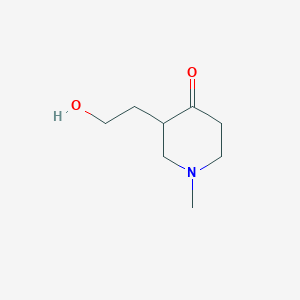

3-(2-Hydroxyethyl)-1-methylpiperidin-4-one is a piperidine derivative characterized by a ketone group at position 4 of the six-membered ring, a methyl group at position 1, and a 2-hydroxyethyl substituent at position 3. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol.

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9-4-2-8(11)7(6-9)3-5-10/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNMCPPXMFGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672381 | |

| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177357-31-1 | |

| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and activity.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity.

Biological Activity

3-(2-Hydroxyethyl)-1-methylpiperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. A study highlighted its potential in reducing neuronal damage in models of neurodegenerative diseases, suggesting a mechanism involving the inhibition of apoptotic pathways and enhancement of cellular survival signals.

2.1 Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown selective toxicity towards malignant cells while sparing non-malignant cells, indicating a favorable therapeutic index. The compound's effectiveness was evaluated against squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-4) and demonstrated submicromolar CC50 values, suggesting potent anticancer activity .

Table 1: Cytotoxicity Data of this compound

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | <0.5 | High |

| HSC-2 | <0.5 | High |

| HSC-4 | <0.5 | High |

| Non-malignant (HGF) | >10 | Low |

The selectivity index indicates that this compound preferentially targets cancer cells over healthy cells, which is a critical factor in drug development.

3.1 Apoptosis Induction

The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential and increased levels of pro-apoptotic factors. This action was confirmed through flow cytometry analyses which showed an increase in sub-G1 population indicative of apoptotic cells .

3.2 Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Modifications at the piperidine ring and hydroxyl group have been studied to optimize its potency and selectivity against cancer cell lines .

Case Study 1: Neuroprotection in Animal Models

In an animal model of Parkinson’s disease, administration of this compound resulted in significant reductions in motor deficits and neuroinflammation markers compared to control groups. Histological examinations revealed preserved dopaminergic neurons in treated animals.

Case Study 2: Efficacy Against Oral Squamous Cell Carcinoma

A clinical study involving patients with oral squamous cell carcinoma treated with formulations containing this compound showed promising results, with a notable reduction in tumor size and improved patient survival rates over a six-month follow-up period .

5. Conclusion

The biological activity of this compound presents a compelling case for further research into its mechanisms and potential therapeutic applications. Its neuroprotective properties combined with selective anticancer activity make it a candidate for drug development targeting neurodegenerative diseases and various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological properties of piperidin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 2-chloroacetyl group in 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one contributes to its antimicrobial and anti-inflammatory properties, likely due to electrophilic reactivity enabling protein interactions .

- Hydroxyethyl vs. Phenyl Groups : The hydroxyethyl substituent in the target compound improves aqueous solubility, whereas bulky phenyl groups (e.g., in 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) may enhance membrane permeability but reduce solubility .

Lactam vs. Ketone Scaffolds: 3-Hydroxy-1-methyl-2-piperidinone is a lactam (cyclic amide), differing from the ketone in this compound. Lactams exhibit distinct reactivity, such as susceptibility to hydrolysis, which may limit stability in biological systems compared to ketones .

Preparation Methods

Reduction of Precursors via Catalytic Hydrogenation and Hydride Reduction

One of the prominent routes to synthesize 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one involves the reduction of precursor esters or unsaturated intermediates followed by functional group transformations.

- Precursor: Methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate (denoted as P-1).

- Method 1: Sequential reduction where the double bond is first hydrogenated using palladium on carbon (Pd/C) catalyst, followed by reduction of the ester group to the corresponding alcohol using hydride reagents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).

- Method 2: Simultaneous reduction of the double bond and ester group in a single step using a combination of hydride reducing agents with Lewis acids (e.g., NaBH4 with LiCl, ZnCl2, AlCl3, LiBr, MgBr2, or MgCl2) to promote the reaction.

- Method 3: Enantioselective hydrogenation of an allylic alcohol intermediate using chiral catalysts to obtain optically active 3-(2-hydroxyethyl)-1-methylpiperidin derivatives.

This approach is efficient and allows for control over stereochemistry when using chiral catalysts. The use of Pd/C and hydride reagents is well-established in literature for such transformations.

Cyclization and Condensation Reactions Involving Hydroxypyridine Derivatives

Another method involves the cyclization of amino-hydroxypyridine derivatives with acyl lactones to form related heterocyclic compounds structurally akin to this compound.

- Reaction: 2-Amino-3-hydroxypyridine reacts with 2-acetylbutyrolactone in the presence of an acid catalyst such as p-toluenesulfonic acid.

- Work-up: Addition of alcohols like 2-propanol or propylene glycol monomethyl ether followed by reflux and crystallization.

- Purification: Use of activated carbon and filter aids (e.g., dicalite speed plus) to remove impurities.

- Outcome: Crystalline products with high purity (>97%) and minimal residual lactone (<0.3%) are obtained after cooling and filtration steps.

Although this process is described for related pyrido-pyrimidinone compounds, it demonstrates principles applicable to piperidinone derivatives involving cyclization and work-up optimization to yield pure hydroxyethyl-substituted heterocycles.

Condensation with Amino Alcohols and Subsequent Functionalization

A related synthetic approach involves the reaction of substituted enones or epoxides with amino alcohols such as ethanolamine to introduce the 2-hydroxyethyl substituent on the piperidinone ring.

- Example: Reaction of (E)-3-(2-ethoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one with ethanolamine yields 1-(2-hydroxyethyl)-substituted piperidin-4-one derivatives.

- Further Functionalization: Condensation with thiosemicarbazide in acidic medium to generate hydrazine carbothioamide derivatives.

- Characterization: Confirmed by IR, ^1H-NMR, and LC-MS spectral data.

- Biological Relevance: These derivatives show antimicrobial activity, indicating the synthetic utility of this method for biologically active compounds.

While this method is more focused on substituted piperidinones, the core preparation of the 1-(2-hydroxyethyl)piperidin-4-one scaffold is relevant.

Comparative Data Table of Preparation Methods

| Method Number | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Advantages | Notes |

|---|---|---|---|---|---|

| 1 | Methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate (P-1) | Pd/C for hydrogenation; NaBH4 or LiBH4 for ester reduction | Sequential hydrogenation and hydride reduction | Well-established, allows stereocontrol | Requires two-step reduction |

| 2 | Same as Method 1 | NaBH4 + Lewis acids (LiCl, ZnCl2, AlCl3) | Simultaneous double bond and ester reduction | Single-step, efficient | Lewis acid promotes reaction |

| 3 | Allylic alcohol intermediate | Chiral hydrogenation catalysts | Enantioselective hydrogenation | Produces enantiomerically enriched product | More complex catalyst system |

| 4 | 2-Amino-3-hydroxypyridine + 2-acetylbutyrolactone | p-Toluenesulfonic acid; 2-propanol or PGMME; activated carbon | Cyclization and crystallization | High purity crystalline product | Optimized work-up reduces impurities |

| 5 | (E)-3-(2-ethoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one + ethanolamine | Acidic medium for condensation | Condensation and ring formation | Enables functionalized derivatives | Useful for biologically active compounds |

Summary of Research Findings

- The reduction of methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate using Pd/C and hydride reagents is a robust and versatile method for synthesizing this compound, with options for enantioselective synthesis via chiral catalysts.

- Cyclization reactions involving amino-hydroxypyridine and lactones under acidic conditions, followed by optimized work-up with alcohols and activated carbon, afford crystalline products with high purity, demonstrating scalable and clean preparation routes.

- Condensation with amino alcohols provides a route to functionalized piperidinone derivatives with biological activity, highlighting the synthetic flexibility of the hydroxyethyl substitution on the piperidinone ring.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of piperidin-4-one derivatives typically involves condensation reactions or functional group modifications. For example, describes a copper complex synthesis using a ligand structurally analogous to the target compound. Key parameters include:

- Solvent selection : Ethanol-water mixtures (5:2 v/v) are often used to balance solubility and reactivity .

- Catalyst optimization : Acidic or basic catalysts (e.g., HCl, NaOH) can influence reaction rates and yields. For hydroxyl-containing derivatives, pH control (e.g., pH 4–6) minimizes side reactions .

- Temperature and time : Reactions are typically conducted at 50–70°C for 4–48 hours, monitored via TLC or HPLC .

Systematic optimization involves Design of Experiments (DoE) to test variables like molar ratios, temperature gradients, and catalyst concentrations.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Safety protocols for piperidin-4-one derivatives are outlined in GHS classifications ():

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .

- First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement (). Single crystals are grown via slow evaporation (ethanol/water), and hydrogen bonding patterns are analyzed to confirm hydroxyl group positions .

- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT for vibrational modes). Discrepancies in carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) may indicate tautomerism .

Advanced Research Questions

Q. How does the compound’s coordination chemistry influence its potential as a ligand in metal complexes?

Methodological Answer: Piperidin-4-one derivatives act as polydentate ligands. reports a Cu(II) complex where the ligand coordinates via N and O atoms. Key steps:

- Ligand design : Introduce electron-donating groups (e.g., hydroxyethyl) to enhance metal-binding affinity .

- Geometric analysis : Use Cremer-Pople puckering parameters () to quantify ring distortion and predict coordination geometry (e.g., trigonal bipyramidal vs. octahedral) .

- Stability testing : Perform pH-dependent UV-Vis titrations to assess complex stability in physiological conditions.

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer: Contradictions (e.g., bond length discrepancies in XRD vs. DFT) require multi-method validation:

- Refinement checks : Re-analyze SHELXL refinement parameters (e.g., displacement ellipsoids, R-factors) to exclude overfitting .

- Dynamic effects : Use variable-temperature XRD or solid-state NMR to assess thermal motion’s impact on crystallographic data .

- Synchrotron validation : High-resolution XRD (λ < 1 Å) reduces measurement errors for light atoms like oxygen .

Q. How can computational methods like DFT predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carbonyl group’s electrophilicity may drive Schiff base formation .

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Parameterize force fields using partial charges derived from Mulliken population analysis .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) via SwissADME, cross-referenced with in vitro assays .

Q. What advanced analytical techniques are recommended for quantifying impurities or degradation products?

Methodological Answer:

- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases. Monitor degradation products (e.g., oxidation at the hydroxyethyl group) via m/z shifts .

- GC-FID : For volatile impurities, optimize temperature programs (e.g., 50°C to 250°C at 10°C/min) .

- Pharmacopeial standards : Follow USP guidelines for buffer preparation and system suitability (e.g., sodium 1-octanesulfonate for ion-pairing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.